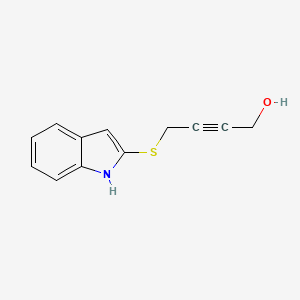

2-(4-Hydroxy-2-butynylthio)indole

CAS No.:

Cat. No.: VC14006394

Molecular Formula: C12H11NOS

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NOS |

|---|---|

| Molecular Weight | 217.29 g/mol |

| IUPAC Name | 4-(1H-indol-2-ylsulfanyl)but-2-yn-1-ol |

| Standard InChI | InChI=1S/C12H11NOS/c14-7-3-4-8-15-12-9-10-5-1-2-6-11(10)13-12/h1-2,5-6,9,13-14H,7-8H2 |

| Standard InChI Key | FLWSPGUATRSSIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)SCC#CCO |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(4-Hydroxy-2-butynylthio)indole features a bicyclic indole scaffold fused to a five-membered pyrrole ring . The indole nucleus is substituted at position 2 with a 4-hydroxy-2-butynylthio group, comprising a sulfur atom linked to a butynyl chain terminating in a hydroxyl group. The IUPAC name for this compound is 4-(1H-indol-2-ylsulfanyl)but-2-yn-1-ol, reflecting its substituents’ positions and connectivity.

Key Structural Features:

-

Indole Core: Aromatic benzene ring fused to a pyrrole ring, enabling π-π stacking and electrophilic substitution .

-

Butynylthio Moiety: A sulfur-containing alkyne chain () contributing to reactivity and hydrogen-bonding potential.

-

Hydroxyl Group: Enhances solubility in polar solvents and facilitates interactions with biological targets.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing this compound. The hydroxyl group’s IR absorption appears near 3200–3600 cm, while the alkyne’s stretching vibration is observed at ~2100 cm. NMR signals for the indole protons typically resonate between 6.8–7.5 ppm, with the hydroxyl proton appearing as a broad singlet near 5.5 ppm.

Synthesis and Preparation

Palladium-Catalyzed Cyclization

A common synthetic route involves palladium-catalyzed cyclization of substituted anilines with alkynes. For example, reacting 2-mercaptoindole with 4-hydroxy-2-butynyl bromide in the presence of yields the target compound. This method achieves moderate-to-high yields (60–80%) under mild conditions (room temperature, 12–24 hours).

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Palladium cyclization | 60–80 | RT, 12–24 h | |

| Rhodium cascade | 45–70 | RT, oxidative conditions |

Chemical Properties and Reactivity

Electrophilic Substitution

The indole core undergoes electrophilic substitution preferentially at position 3, but the 2-sulfanyl group in 2-(4-Hydroxy-2-butynylthio)indole directs incoming electrophiles to positions 5 or 7 . For instance, nitration with produces 5-nitro derivatives, while halogenation yields 7-bromo or 7-chloro analogs.

Alkyne Reactivity

The butynylthio group participates in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables conjugation with azide-functionalized biomolecules, expanding its utility in bioconjugation and drug delivery.

Acid-Base Behavior

The hydroxyl group () deprotonates under basic conditions, forming an alkoxide that enhances nucleophilicity. Conversely, the indole nitrogen () remains protonated in physiological environments, influencing bioavailability .

Applications in Materials Science

Polymer Functionalization

The alkyne group enables incorporation into polymers via click chemistry, creating materials with tailored mechanical and optical properties. For example, polyethylene glycol (PEG) functionalized with this compound exhibits enhanced thermal stability.

Sensor Development

Indole derivatives are employed in fluorescence-based sensors. The electron-rich indole core and hydroxyl group in 2-(4-Hydroxy-2-butynylthio)indole could facilitate metal ion detection, particularly for or .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume